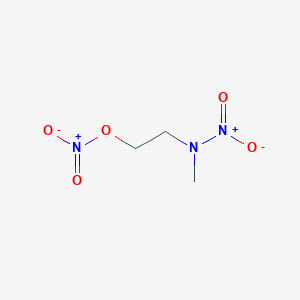
3-(Methylthio)phenylacetic acid
Overview
Description
3-(Methylthio)phenylacetic acid is a chemical compound with the molecular formula C9H10O2S . It is composed of a phenylacetic acid core with a methylthio group attached to the third carbon atom . This compound is commonly used as a pharmaceutical ingredient and is known for its anti-inflammatory and analgesic properties .
Molecular Structure Analysis
The molecular structure of 3-(Methylthio)phenylacetic acid can be represented by the SMILES stringCSc1cccc(CC(O)=O)c1 . The InChI representation is 1S/C9H10O2S/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) . The molecular weight of the compound is 182.24 g/mol . Physical And Chemical Properties Analysis
3-(Methylthio)phenylacetic acid is a solid substance with a melting point of 77-81 °C (lit.) . It has a molecular weight of 182.24 g/mol . The compound has a complexity of 159 and a topological polar surface area of 62.6 Ų .Scientific Research Applications
It’s important to note that the use of “3-(Methylthio)phenylacetic acid” and similar compounds is typically subject to the specific goals of a research project. Researchers in fields like organic chemistry, medicinal chemistry, materials science, and others might use this compound in different ways.
Organic Synthesis
This compound can be used as a building block in the synthesis of more complex organic molecules. The specific procedures and outcomes would depend on the target molecule and the overall synthetic strategy .
Medicinal Chemistry
In the field of medicinal chemistry, “3-(Methylthio)phenylacetic acid” could potentially be used in the synthesis of new drug molecules. The methods of application would involve various organic reactions, and the outcomes would be evaluated based on the biological activity of the synthesized compounds .
Materials Science
This compound could potentially be used in the synthesis of new materials, such as polymers or organic semiconductors. The methods of application would involve polymerization or other material synthesis techniques, and the outcomes would be evaluated based on the properties of the synthesized materials .
Biochemistry
In biochemistry, “3-(Methylthio)phenylacetic acid” could potentially be used as a substrate or inhibitor in enzymatic reactions. The methods of application would involve biochemical assays, and the outcomes would be evaluated based on the enzymatic activity .
Analytical Chemistry
This compound could potentially be used as a standard or reagent in analytical chemistry techniques, such as chromatography or spectroscopy. The methods of application would involve the preparation and analysis of samples, and the outcomes would be evaluated based on the analytical data .
Environmental Science
In environmental science, “3-(Methylthio)phenylacetic acid” could potentially be used in studies of organic pollutants. The methods of application would involve environmental sampling and analysis, and the outcomes would be evaluated based on the levels of pollutants detected .
Safety And Hazards
properties
IUPAC Name |
2-(3-methylsulfanylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYCOAMUNLESIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372082 | |
| Record name | 3-(Methylthio)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)phenylacetic acid | |
CAS RN |
18698-73-2 | |
| Record name | 3-(Methylthio)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
